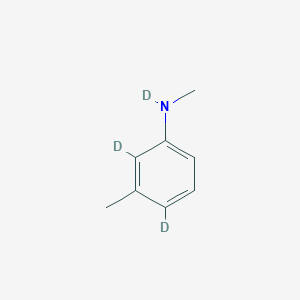

N,3-Dimethylaniline-d3

Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique that allows for the tracking of an isotope's movement through a reaction, metabolic pathway, or cell. cernobioscience.com By substituting specific atoms with their isotopes, researchers can label a reactant and follow its transformation. cernobioscience.com This method is particularly advantageous as it generally preserves the physicochemical properties of the target molecule while making it readily detectable by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com The most commonly utilized stable isotopes for this purpose are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

The applications of isotopic labeling are vast and varied. They are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies of new chemical entities, providing a clearer understanding of a drug's fate within a biological system. cernobioscience.com Furthermore, this technique is crucial for metabolic flux analysis, which quantifies the activity and bottlenecks in metabolic pathways. fiveable.me In mechanistic studies, the kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide profound insights into the transition states of chemical reactions. fiveable.me

Overview of Deuterated Arylamines in Contemporary Chemical Science

Deuterated arylamines, a specific class of isotopically labeled compounds, have garnered significant attention for their potential in various scientific fields, particularly in the development of optoelectronic materials. nih.govmdpi.com The incorporation of deuterium into arylamine structures can enhance the metabolic stability of molecules, a property of great interest in medicinal chemistry. rsc.org The synthesis of these deuterated compounds allows for the production of larger organic molecules and polymers with specific applications where direct deuteration of the final product might be challenging due to factors like low solubility. mdpi.com

Moreover, the use of deuterated materials in optoelectronic devices opens up avenues for in-depth studies of the device's functionality using techniques like neutron reflectometry, which relies on the difference in scattering length density between protonated and deuterated compounds. nih.govmdpi.com While it is often assumed that isotopic substitution does not significantly alter the chemical and optoelectronic properties, the notable mass difference between hydrogen and deuterium can lead to variations in physical properties such as polarity and molecular volume. mdpi.com

N,3-Dimethylaniline-d3, a deuterated derivative of N,3-Dimethylaniline, serves as a pertinent example of the application of these principles. It is primarily utilized as an internal standard in mass spectrometry for the precise quantification of its non-deuterated counterpart in various analytical studies. The presence of the deuterium atoms provides a distinct mass signature, allowing for clear differentiation from the unlabeled analyte.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H11N |

|---|---|

Poids moléculaire |

124.20 g/mol |

Nom IUPAC |

N,2,4-trideuterio-N,3-dimethylaniline |

InChI |

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i4D,6D/hD |

Clé InChI |

FBGJJTQNZVNEQU-XUXPIVENSA-N |

SMILES isomérique |

[2H]C1=CC=C(C(=C1C)[2H])N([2H])C |

SMILES canonique |

CC1=CC(=CC=C1)NC |

Origine du produit |

United States |

Synthesis and Chemical Properties of N,3 Dimethylaniline D3

The synthesis of deuterated arylamines can be achieved through various methods, including catalytic hydrogen/deuterium (B1214612) exchange reactions. For primary and secondary arylamines, mild conditions using a platinum or palladium on carbon catalyst in the presence of heavy water (D₂O) have proven effective. nih.govmdpi.com However, these specific conditions have been noted as unsuitable for tertiary arylamines like N,N-dimethylaniline, suggesting that the synthesis of N,3-Dimethylaniline-d3 would require alternative strategies. nih.gov The industrial production of its non-deuterated analog, N,N-dimethylaniline, often involves the alkylation of aniline (B41778) with methanol (B129727) using either a liquid-phase or gas-phase method. alfa-chemistry.com

Table 1: Physical and Chemical Properties of N,3-Dimethylaniline-d3

| Property | Value |

| CAS Number | 1097898-06-0 |

| Molecular Formula | C₈H₈D₃N |

| Molecular Weight | 124.20 g/mol |

| Deuterium Purity | Typically ≥95 atom % D |

This table presents key identifiers and properties of N,3-Dimethylaniline-d3. Data sourced from pharmaffiliates.commolbase.com.

Applications in Chemical Research

The primary application of N,3-Dimethylaniline-d3 lies in its use as an internal standard for quantitative analysis using mass spectrometry. In such applications, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte. The ratio of the signals from the analyte and the internal standard in the mass spectrometer allows for accurate quantification of the analyte, correcting for any variations in sample preparation or instrument response. This is particularly valuable in pharmacokinetic studies where precise measurement of drug or metabolite concentrations is essential.

Analytical Techniques and Research Findings

Mass Spectrometry

Mass spectrometry is a fundamental tool for the analysis of N,3-Dimethylaniline-d3, both for confirming its identity and for its application as an internal standard. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming the incorporation of deuterium (B1214612) atoms. In gas chromatography-mass spectrometry (GC-MS) analysis of the non-deuterated N,3-dimethylaniline, the electron ionization (EI) mass spectrum shows characteristic peaks at m/z 121 (the molecular ion) and 120. nih.gov For N,3-Dimethylaniline-d3, the molecular ion peak would be shifted to a higher mass-to-charge ratio due to the presence of the three deuterium atoms.

Chromatographic Methods

Chromatographic techniques, particularly gas chromatography (GC), are often coupled with mass spectrometry (GC-MS) for the separation and analysis of volatile compounds like N,3-Dimethylaniline. nih.gov The retention time in a GC system is a characteristic property that helps in the identification of the compound. For quantitative studies using N,3-Dimethylaniline-d3 as an internal standard, the chromatographic separation ensures that the deuterated standard and the non-deuterated analyte are resolved from other components in the sample matrix, leading to more accurate and reliable results.

Deuterium Incorporation Strategies

The introduction of deuterium into an organic molecule can be accomplished through various chemical routes. For a specifically labeled compound like N,3-Dimethylaniline-d3, the choice of strategy is paramount to ensure the label is positioned correctly and with high isotopic enrichment. The two predominant strategies are direct alkylation with a deuterated reagent and catalyzed exchange reactions.

Reductive alkylation is a highly effective and specific method for introducing a deuterated methyl group onto the nitrogen atom of an aniline (B41778) precursor. This approach begins with a non-deuterated starting material, 3-methylaniline, and utilizes a deuterated C1 source to build the final molecule. This ensures that the deuterium atoms are located exclusively on the N-methyl group.

The most common protocol involves the reaction of 3-methylaniline with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). The reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. The base deprotonates the amine, generating a more nucleophilic anilide anion that subsequently attacks the iodomethane-d3 in an Sₙ2 reaction, forming the desired N-C bond and incorporating the CD₃ group.

An alternative, related method is reductive amination using formaldehyde-d2 (D₂CO) and a suitable reducing agent. In this process, 3-methylaniline reacts with formaldehyde-d2 to form a deuterated iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the N-(methyl-d2)-3-methylaniline. To achieve a d3-label, a deuterated reducing agent (e.g., NaBD₄) would be required in conjunction with formaldehyde-d2. However, the use of commercially available iodomethane-d3 is often more direct for achieving high d3-isotopic purity.

Table 1: Comparison of Reductive Alkylation Reagents for N,3-Dimethylaniline-d3 Synthesis

| Starting Material | Deuterated Reagent | Base / Reducing Agent | Typical Yield | Isotopic Purity |

|---|---|---|---|---|

| 3-Methylaniline | Iodomethane-d3 (CD₃I) | Potassium Carbonate (K₂CO₃) | 85-95% | >98% |

| 3-Methylaniline | Formaldehyde-d2 (D₂CO) | Sodium Triacetoxyborohydride (STAB) | 80-90% | >98% (for d2-label) |

Hydrogen-Deuterium Exchange (HDE) represents a fundamentally different approach where the non-deuterated parent molecule, N,3-dimethylaniline, is treated with a deuterium source in the presence of a catalyst. This method swaps existing hydrogen atoms for deuterium atoms.

The feasibility and selectivity of HDE are highly dependent on the catalyst and reaction conditions. Transition metals such as palladium (Pd), platinum (Pt), or iridium (Ir), often supported on carbon (e.g., Pd/C), are commonly used to activate C-H bonds. The deuterium source is typically deuterium gas (D₂) or a deuterated solvent like deuterium oxide (D₂O) under elevated temperature and pressure.

For N,3-dimethylaniline, HDE reactions primarily target the aromatic protons due to their higher reactivity under these conditions compared to the aliphatic protons on the methyl groups. The strong activating and ortho-, para-directing nature of the dimethylamino group would preferentially direct deuterium incorporation to the C2, C4, and C6 positions of the aromatic ring. Achieving selective deuteration of only the N-methyl group via HDE is exceptionally challenging and generally not a practical route for synthesizing N-(methyl-d3)-3-methylaniline. This method is better suited for producing ring-deuterated analogues, but often results in a mixture of isotopologues (d1, d2, d3, etc.), which complicates its use as a precise internal standard.

Reductive Alkylation Protocols with Deuterated Reagents

Advanced Synthesis of N,3-Dimethylaniline-d3 and its Analogues

A robust and scalable synthesis of N,3-Dimethylaniline-d3 (specifically, N-(methyl-d3)-3-methylaniline) is reliably achieved through a well-defined reductive alkylation pathway. Research findings confirm that high yields and exceptional isotopic purities are attainable with optimized conditions.

A representative advanced synthesis proceeds as follows:

Reaction Setup: 3-Methylaniline (1.0 eq.) is dissolved in anhydrous acetonitrile.

Base Addition: Anhydrous potassium carbonate (2.0-3.0 eq.) is added to the solution to act as a base and scavenger for the iodide byproduct.

Alkylation: Iodomethane-d3 (1.1-1.2 eq., >99% isotopic purity) is added dropwise to the stirred suspension at room temperature.

Reaction Progression: The mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.

Workup and Isolation: Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude oil is then subjected to purification.

This methodology can be adapted to produce various deuterated analogues. For instance, synthesizing N,3-(dimethyl-d6)-aniline would involve the same protocol but using 3-(methyl-d3)-aniline as the starting material, which itself would need to be prepared in a prior step. Synthesizing ring-deuterated analogues would necessitate starting with a pre-deuterated aromatic core or employing the less-selective HDE methods described previously. Characterization by mass spectrometry confirms the successful incorporation of the three deuterium atoms by observing a molecular ion peak at M+3 relative to the unlabeled standard. ¹H NMR spectroscopy confirms the absence of the N-methyl proton signal.

Purification and Isolation Techniques

Achieving the high purity (>99%) required for an internal standard necessitates rigorous purification following the chemical synthesis. The crude product from the synthesis of N,3-Dimethylaniline-d3 contains unreacted starting materials, reagents, and potential byproducts.

The primary purification strategy involves the following steps:

Aqueous Workup: The crude reaction residue is first dissolved in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic solution is washed sequentially with water to remove polar impurities (e.g., DMF) and then with brine to facilitate phase separation and remove residual water. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

Chromatography: The principal technique for isolating the pure product is column chromatography.

Flash Column Chromatography: The dried crude product is purified on a silica (B1680970) gel column. A non-polar eluent system, typically a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is used to separate the slightly more polar product from less polar impurities and any remaining non-polar starting material. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

Preparative HPLC: For the highest possible chemical and isotopic purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed as a final polishing step. Depending on the impurities, either normal-phase or reverse-phase HPLC can be utilized.

After purification, the final product is characterized by analytical techniques such as HPLC for chemical purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural identity and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of N,3-Dimethylaniline-d3, both proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provide critical information.

¹H and ¹³C NMR Chemical Shift Perturbations and Isotope Effects

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the NMR spectra, known as isotope effects. These effects are primarily due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which slightly alters the electron distribution and, consequently, the magnetic shielding of nearby nuclei. nih.govlibretexts.org

In the ¹H NMR spectrum of N,3-Dimethylaniline-d3, the signals for the remaining protons will exhibit slight upfield shifts compared to the non-deuterated analogue. This is a general phenomenon where deuterium substitution causes increased shielding of neighboring protons. cdnsciencepub.com The chemical shifts of aromatic protons are influenced by the electronic effects of both the amino and methyl groups.

In the ¹³C NMR spectrum, the carbon atom directly bonded to deuterium will show a significant upfield shift, typically around 0.3-0.5 ppm, due to the one-bond isotope effect. This effect diminishes with distance, but smaller two- and three-bond isotope effects can also be observed on other carbon atoms in the molecule. researchgate.net The analysis of these isotopic shifts can provide insights into intramolecular interactions and hydrogen bonding. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dimethylaniline Derivatives Note: Exact chemical shifts for N,3-Dimethylaniline-d3 are dependent on the solvent and concentration. The data below is for related, non-deuterated structures and serves as a general reference. sigmaaldrich.comcarlroth.comchemicalbook.compdx.eduhmdb.cabeilstein-journals.orgresearchgate.net

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.3 |

| ¹H | N-CH₃ | ~2.9 |

| ¹H | Ar-CH₃ | ~2.3 |

| ¹³C | Aromatic C-N | ~150 |

| ¹³C | Aromatic C-H | 110 - 130 |

| ¹³C | Aromatic C-CH₃ | ~138 |

| ¹³C | N-CH₃ | ~40 |

| ¹³C | Ar-CH₃ | ~21 |

²H NMR for Deuterium Site Localization and Enrichment Assessment

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterated sites within a molecule. nih.gov For N,3-Dimethylaniline-d3, the ²H NMR spectrum would ideally show a single resonance corresponding to the deuterium atom on the N-methyl group, confirming the specific location of the isotopic label. The chemical shift in the ²H NMR spectrum is nearly identical to the corresponding proton chemical shift in the ¹H NMR spectrum.

Furthermore, quantitative ²H NMR is a powerful tool for determining the isotopic enrichment of the sample. sigmaaldrich.com By integrating the signal of the deuterium nucleus and comparing it to a known standard, the percentage of deuterium incorporation at the specific site can be accurately calculated. This is crucial for applications where a high degree of deuteration is required, such as in kinetic isotope effect studies or as an internal standard for quantitative mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and assessing the isotopic purity of N,3-Dimethylaniline-d3. savemyexams.com HRMS provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. neu.edu.tr

The exact mass of N,3-Dimethylaniline-d3 (C₈H₈D₃N) is calculated to be 124.1244 Da. HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value. nih.gov The isotopic distribution pattern of the molecular ion cluster can be compared with the theoretical pattern to confirm the number of deuterium atoms and to assess the isotopic enrichment.

Fragmentation analysis in mass spectrometry provides structural information. For aromatic amines like N,3-Dimethylaniline-d3, a common fragmentation pathway involves the loss of a hydrogen radical to form a stable [M-H]⁺ ion. miamioh.edu In the case of N,3-Dimethylaniline-d3, the fragmentation pattern would be expected to be similar to its non-deuterated counterpart, but with shifts in the mass-to-charge ratio (m/z) of the fragments containing deuterium. For example, the base peak in the mass spectrum of N,N-dimethylaniline is often the molecular ion.

Table 2: Key High-Resolution Mass Spectrometry Data for N,3-Dimethylaniline-d3

| Parameter | Value |

| Molecular Formula | C₈H₈D₃N |

| Calculated Exact Mass | 124.1244 Da |

| Nominal Mass | 124 Da |

| Common Fragmentation Pathways | Loss of H/D, loss of CH₃/CD₃ |

Vibrational Spectroscopy (FT-IR and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond, as the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

For N,3-Dimethylaniline-d3, the most significant changes in the FT-IR and Raman spectra, compared to the non-deuterated compound, will be observed for the vibrational modes involving the deuterated N-methyl group. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). libretexts.org Similarly, the C-D bending and rocking modes will also be shifted to lower wavenumbers. researchgate.netresearchgate.net These isotopic shifts provide definitive evidence for the site of deuteration. mpg.de The vibrational modes of the aromatic ring will be less affected, although minor shifts may occur. mpg.de

Table 3: Comparison of Expected Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds This table provides a general comparison and the exact frequencies for N,3-Dimethylaniline-d3 may vary. libretexts.orgresearchgate.netnih.govcdnsciencepub.com

| Vibrational Mode | C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

| Stretching (ν) | 2800 - 3000 | ~2100 - 2200 |

| Bending (δ) | 1350 - 1480 | ~950 - 1050 |

Electronic Spectroscopy (UV-Vis and Photoluminescence) for Excited State Dynamics

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence (fluorescence) spectroscopy, provides information about the electronic transitions and excited-state properties of a molecule. scispace.comrsc.orgmdpi.com The UV-Vis absorption spectrum of N,3-Dimethylaniline-d3 is expected to be very similar to that of N,3-dimethylaniline, as deuteration typically has a minimal effect on the energies of electronic transitions. hw.ac.uk Aniline and its derivatives generally exhibit two main absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring. rsc.org

While the absorption spectrum may show little change, deuteration can influence the excited-state dynamics and, consequently, the photoluminescence properties. ucl.ac.ukacs.org The replacement of hydrogen with deuterium can affect the rates of non-radiative decay processes, such as internal conversion and intersystem crossing, because these processes are often mediated by vibronic coupling involving C-H (or C-D) vibrational modes. rsc.org A decrease in the rate of non-radiative decay due to the lower frequency of C-D vibrations can lead to an increase in the fluorescence quantum yield and a longer fluorescence lifetime. This phenomenon is known as the deuterium isotope effect on excited-state lifetimes. mpg.de Studies on similar deuterated anilines have shown that the photodynamics are comparable to their non-deuterated counterparts, though subtle differences in relaxation pathways can be observed. ucl.ac.uk

Computational and Theoretical Investigations of N,3 Dimethylaniline D3

Quantum Chemical Calculations (DFT, ab initio) for Structural and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental tools for predicting the molecular structure and properties of compounds like N,3-Dimethylaniline-d3 from first principles. wikipedia.org These methods are broadly categorized into ab initio and Density Functional Theory (DFT).

Ab initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a hierarchical approach to approximating the Schrödinger equation. For a molecule like N,3-Dimethylaniline-d3, ab initio calculations could be used to determine its equilibrium geometry, bond lengths, and bond angles with high accuracy.

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. arxiv.org For N,3-Dimethylaniline-d3, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP, would be used to predict its optimized geometry, thermodynamic properties, and spectroscopic features. researchgate.netnrel.govrsc.org The predicted properties would be expected to be very similar to the non-deuterated parent compound, with minor changes in bond lengths and angles due to the isotopic substitution.

Below is a hypothetical table illustrating the kind of structural data that could be generated for N,3-Dimethylaniline-d3 using these methods, based on known data for similar molecules.

Table 1: Predicted Structural Parameters for N,3-Dimethylaniline-d3 This table is illustrative and based on general principles, as specific computational data for N,3-Dimethylaniline-d3 is not available.

| Parameter | Predicted Value (DFT/B3LYP) | Description |

|---|---|---|

| C-N Bond Length | ~1.39 Å | Bond distance between the aniline (B41778) nitrogen and the aromatic ring. |

| N-CH₃ Bond Length | ~1.45 Å | Bond distance between the nitrogen and the methyl carbon. |

| C-D Bond Length | ~1.09 Å | Bond distance for the deuterium (B1214612) on the methyl group. |

| C-N-C Bond Angle | ~118° | Angle formed by the aromatic carbon, nitrogen, and methyl carbon. |

Modeling of Electronic Structure and Energetic Landscapes

Modeling the electronic structure provides insight into a molecule's reactivity and spectroscopic behavior. Key aspects include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Table 2: Predicted Electronic Properties of N,3-Dimethylaniline-d3 This table is illustrative. Specific calculated values for N,3-Dimethylaniline-d3 are not available in the cited literature.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.1 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | ~ 0.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | ~ 1.6 D | A measure of the molecule's overall polarity. |

Simulation of Vibrational and Electronic Spectra with Deuterium Labeling

A primary application of computational chemistry is the simulation of spectra, which is particularly valuable for understanding the effects of isotopic labeling.

Vibrational Spectra (IR and Raman): Deuterium labeling significantly impacts vibrational spectra. The heavier mass of deuterium compared to hydrogen causes a noticeable redshift (decrease in frequency) for vibrational modes involving the substituted atom. For N,3-Dimethylaniline-d3, the C-D stretching and bending frequencies of the deuterated methyl group would appear at lower wavenumbers than the corresponding C-H modes in the non-deuterated compound. DFT calculations are highly effective at predicting these isotopic shifts in vibrational spectra. researchgate.net These simulations aid in the precise assignment of experimental IR and Raman bands. researchgate.net

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration This table illustrates the expected shifts based on established principles of vibrational spectroscopy. Specific calculated values for N,3-Dimethylaniline-d3 are not available.

| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Reason for Shift |

|---|---|---|---|

| Symmetric Stretch | ~2850-2950 cm⁻¹ | ~2100-2200 cm⁻¹ | Increased reduced mass of the C-D bond. |

| Asymmetric Stretch | ~2950-3000 cm⁻¹ | ~2200-2250 cm⁻¹ | Increased reduced mass of the C-D bond. |

| Bending (Scissoring) | ~1450-1470 cm⁻¹ | ~1030-1080 cm⁻¹ | Increased mass of the deuterium atom. |

Future Research Directions for Deuterated N,3 Dimethylaniline Systems

Development of Novel Deuteration Methodologies

The synthesis of specifically labeled N,3-Dimethylaniline-d3 necessitates the development of efficient and selective deuteration methods. While general methods for deuterating aromatic amines exist, future research will likely focus on overcoming the challenges associated with tertiary amines and achieving high regioselectivity.

Current research on the deuteration of aromatic amines provides a foundation for future work on N,3-Dimethylaniline. For instance, studies on N,N-dimethylaniline, a structural isomer, have shown that mild deuteration conditions using Pt/C and Pd/C catalysts in D₂O at 80°C are not effective for tertiary arylamines. mdpi.comnih.gov This suggests that more robust methods are required for the efficient deuteration of N,3-Dimethylaniline.

Promising future directions include the exploration of advanced catalytic systems. Iron-based catalysts, for example, have demonstrated high efficiency in the H/D exchange of various (hetero)aromatic hydrocarbons. nih.govacs.org A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze the near-quantitative deuteration of dimethylaniline at the meta and para positions. nih.govacs.org Further investigation into similar iron complexes, as well as other transition metal catalysts such as rhodium and iridium, could lead to highly efficient and selective deuteration of N,3-Dimethylaniline. researchgate.net The development of multifunctional phosphorus-doped carbon-supported Fe catalysts also presents a promising avenue for the synthesis of a wide range of deuterated anilines. nih.gov

Another area of interest is base-catalyzed deuteration. Studies on tricarbonylchromium complexes of N,N-dimethylaniline have indicated that the presence of the metal complex can influence deuteration, although in this specific case, no exchange was observed under the studied conditions. cdnsciencepub.com Future research could explore different metal complexes and reaction conditions to facilitate base-catalyzed H/D exchange in N,3-Dimethylaniline.

The following table summarizes potential methodologies and their applicability for the deuteration of N,3-Dimethylaniline, based on findings for analogous compounds.

| Methodology | Catalyst/Reagent | Deuterium (B1214612) Source | Potential for N,3-Dimethylaniline-d3 Synthesis | Reference |

| Metal-Catalyzed H/D Exchange | Pt/C, Pd/C | D₂O | Low, as mild conditions are ineffective for tertiary arylamines. | mdpi.comnih.gov |

| Iron-Catalyzed H/D Exchange | trans-dihydride NHC iron complex | Benzene-d₆ | High, with potential for regioselectivity at meta and para positions. | nih.govacs.org |

| Phosphorus-Modified Iron Catalysis | Phosphorus-doped carbon-supported Fe | D₂O | High, offering a versatile method for a range of deuterated anilines. | nih.gov |

| Rhodium/Iridium Catalysis | Rhodium and Iridium complexes | Trifluoroacetic acid-d | Moderate to High, with potential for C-H activation of arenes. | researchgate.net |

| Base-Catalyzed Exchange | Sodium ethoxide | Ethanol-O-d₁ | Low, based on studies with tricarbonyl(N,N-dimethylaniline)chromium. | cdnsciencepub.com |

Expanding Applications in Advanced Materials Science Research

The unique properties of deuterated compounds make them valuable in materials science. The substitution of hydrogen with deuterium can lead to enhanced stability and performance in various materials. scielo.org.mx For N,3-Dimethylaniline-d3, future research is poised to explore its potential in the development of advanced organic electronic materials.

Anilines and their derivatives are fundamental building blocks for liquid crystals and organic light-emitting diodes (OLEDs). chemscene.com The increased strength of the C-D bond compared to the C-H bond can result in materials with greater stability, which is a critical factor for the longevity and efficiency of optoelectronic devices. scielo.org.mx Research into the synthesis of deuterated arylamines has been motivated by their potential to create more robust organic electronic materials. mdpi.comnih.gov

Future studies could involve the incorporation of N,3-Dimethylaniline-d3 as a precursor or building block in the synthesis of novel organic semiconductors, conducting polymers, and liquid crystalline materials. The impact of deuteration on the photophysical and electronic properties of these materials, such as their charge transport characteristics, luminescence efficiency, and operational stability, would be a key area of investigation. The use of deuterated molecules also facilitates studies of device functionality using techniques like neutron reflectometry. nih.gov

Interdisciplinary Research Frontiers

The application of deuterated compounds extends beyond materials science, offering exciting opportunities at the intersection of chemistry, biology, and analytical sciences. scielo.org.mx Future interdisciplinary research involving N,3-Dimethylaniline-d3 is likely to focus on its use as a tracer in metabolic studies and as an internal standard in advanced analytical techniques.

Deuterated molecules are invaluable in medicinal chemistry and drug discovery for studying metabolic pathways. nih.govnih.gov While N,3-Dimethylaniline itself may not be a therapeutic agent, understanding the metabolism of structurally related compounds is crucial. N,3-Dimethylaniline-d3 could serve as a model compound to investigate the metabolic fate of substituted anilines, with applications in toxicology and drug development. Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein dynamics and interactions, and deuterated small molecules can play a role in probing enzyme mechanisms. nih.gov

Furthermore, the distinct mass of deuterium makes N,3-Dimethylaniline-d3 an ideal internal standard for quantitative mass spectrometry-based analyses. Its use can improve the accuracy and reliability of measurements of the non-deuterated analyte in complex biological or environmental samples. The synthesis of deuterated standards is a critical aspect of modern analytical chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N,3-Dimethylaniline-d3 with high isotopic purity?

- Methodological Answer : To achieve >98% deuterium incorporation, use deuterated precursors (e.g., D₃C-CD₃) in catalytic deuteration or acid-catalyzed H/D exchange reactions. Monitor isotopic purity via ¹H NMR (absence of proton signals at δ 2.2–2.5 ppm for methyl groups) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 140.2 for C₈D₃H₇N). Purify via column chromatography (silica gel, hexane/ethyl acetate) to remove non-deuterated byproducts .

Q. How should N,3-Dimethylaniline-d3 be stored to ensure long-term stability in laboratory settings?

- Methodological Answer : Store under inert gas (Ar/N₂) in amber glass vials at −20°C to minimize photodegradation and isotopic exchange. Conduct stability studies using HPLC-UV (λ = 254 nm) to track decomposition products (e.g., N-methylaniline derivatives). Avoid aqueous environments to prevent H/D scrambling .

Q. What analytical techniques are optimal for quantifying N,3-Dimethylaniline-d3 in complex matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) for separation. Employ deuterated internal standards (e.g., N,3-Dimethylaniline-d₆) to correct for matrix effects. Validate method sensitivity via limit of detection (LOD < 0.1 ng/mL) and linearity (R² > 0.99) across 1–1000 ng/mL .

Advanced Research Questions

Q. How does deuteration impact the reaction kinetics of N,3-Dimethylaniline-d3 in electrophilic substitution reactions?

- Methodological Answer : Compare rate constants (k) for deuterated vs. non-deuterated compounds in nitration or sulfonation reactions using stopped-flow spectroscopy . Expect a kinetic isotope effect (KIE ≈ 2–3) due to slower C-D bond cleavage. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and validate experimental KIE .

Q. What strategies mitigate isotopic scrambling when using N,3-Dimethylaniline-d3 as a tracer in metabolic studies?

- Methodological Answer : Conduct incubations in deuterium-depleted media (e.g., D₂O-free buffers) at 37°C. Analyze metabolites via high-resolution MS (Orbitrap) to detect deuterium retention. For example, track deuterated methyl groups in urinary metabolites (e.g., N-acetyl-3-methylanthranilic acid-d3) to assess scrambling .

Q. How can N,3-Dimethylaniline-d3 be utilized as an internal standard for quantifying environmental contaminants?

- Methodological Answer : Spike samples with 10 ppm N,3-Dimethylaniline-d3 and extract via solid-phase microextraction (SPME). Analyze using GC-MS (SIM mode, m/z 140.2) to differentiate from non-deuterated analogs. Calibrate against EPA Method 8270 guidelines for precision (%RSD < 5%) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of N,3-Dimethylaniline-d3: How to resolve conflicting data?

- Methodological Answer : Re-evaluate solubility in DMSO, MeOH, and H₂O using gravimetric analysis (saturation shake-flask method). Confirm results via dynamic light scattering (DLS) to detect aggregation. Note that deuterated compounds often exhibit ~10% lower solubility in polar solvents due to reduced H-bonding capacity .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling N,3-Dimethylaniline-d3?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Conduct operations in a fume hood with local exhaust ventilation (LEV) to limit airborne exposure. Monitor airborne levels via NIOSH Method 2002 (OSHA PEL = 5 ppm) .

Experimental Design Tables

| Parameter | Method | Key Consideration |

|---|---|---|

| Isotopic Purity | ¹H NMR, MS | Avoid protonated solvents (e.g., CDCl₃) |

| Stability in Solution | HPLC-UV | Use amber vials; limit light exposure |

| Metabolic Tracer Efficiency | HR-MS | Deuterium-depleted media required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.